2-Isopropoxypyridine-3-boronic acid

CAS No.: 1150114-42-3

Cat. No.: VC2990444

Molecular Formula: C8H12BNO3

Molecular Weight: 181 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150114-42-3 |

|---|---|

| Molecular Formula | C8H12BNO3 |

| Molecular Weight | 181 g/mol |

| IUPAC Name | (2-propan-2-yloxypyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 |

| Standard InChI Key | YUKJNDOHNQLKCG-UHFFFAOYSA-N |

| SMILES | B(C1=C(N=CC=C1)OC(C)C)(O)O |

| Canonical SMILES | B(C1=C(N=CC=C1)OC(C)C)(O)O |

Introduction

Chemical Structure and Identification

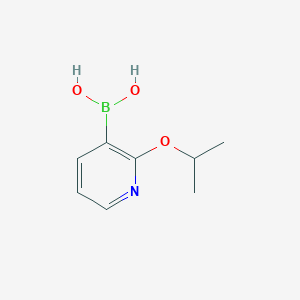

2-Isopropoxypyridine-3-boronic acid consists of a pyridine ring with an isopropoxy group at the 2-position and a boronic acid functionality at the 3-position. This arrangement creates a molecule with unique reactivity patterns that make it valuable in synthetic organic chemistry. The compound is characterized by several identifiers that facilitate its recognition and categorization in chemical databases and regulatory systems.

Basic Identification Parameters

The compound can be identified through various chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| Common Name | 2-Isopropoxypyridine-3-boronic acid |

| CAS Number | 1150114-42-3 |

| Molecular Formula | C₈H₁₂BNO₃ |

| Synonyms | (2-Isopropoxypyridin-3-yl)boronic acid |

| HS Code | 2933399090 |

This boronic acid derivative belongs to a broader class of heterocyclic organoboron compounds that have gained significant attention in the field of synthetic chemistry due to their versatility and utility .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Isopropoxypyridine-3-boronic acid is essential for predicting its behavior in various chemical reactions and for developing appropriate handling protocols.

Chemical Reactivity

As a boronic acid, this compound exhibits characteristic reactivity patterns that make it valuable in organic synthesis. The boronic acid group (B(OH)₂) serves as a Lewis acid due to the electron-deficient boron center, which can interact with various nucleophiles. Additionally, the presence of the isopropoxy group at the 2-position of the pyridine ring influences the electronic distribution within the molecule, affecting its reactivity.

The primary chemical characteristics include:

-

Ability to participate in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation

-

Potential for transmetalation reactions with transition metal catalysts

-

Lewis acid characteristics due to the electron-deficient boron center

-

Capacity to form coordinate bonds with Lewis bases

-

Ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups

These properties collectively contribute to the compound's utility in diverse synthetic applications, particularly in the pharmaceutical and fine chemical industries .

| Hazard Type | Description |

|---|---|

| Inhalation | Harmful if inhaled |

| Skin Contact | Harmful in contact with skin |

| Ingestion | Harmful if swallowed |

These hazards underscore the importance of implementing appropriate protective measures when working with this compound .

First Aid Measures

In case of exposure to 2-Isopropoxypyridine-3-boronic acid, the following first aid measures are recommended:

| Exposure Route | First Aid Measure |

|---|---|

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention if irritation persists. |

| Inhalation | Remove to fresh air. Seek medical attention in severe cases or if symptoms persist. |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

These first aid measures are designed to minimize harm in case of accidental exposure to the compound .

Applications in Organic Synthesis

2-Isopropoxypyridine-3-boronic acid has significant applications in organic synthesis, particularly in reactions that involve the formation of carbon-carbon bonds. Its structure, featuring both a pyridine ring and a boronic acid group, makes it valuable for constructing complex organic molecules.

Suzuki-Miyaura Coupling Reactions

One of the most important applications of boronic acids like 2-Isopropoxypyridine-3-boronic acid is in Suzuki-Miyaura coupling reactions. These palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

The general reaction scheme can be represented as:

R-B(OH)₂ + R'-X → R-R' + B(OH)₂X

Where:

-

R-B(OH)₂ represents the boronic acid (like 2-Isopropoxypyridine-3-boronic acid)

-

R'-X represents an organic halide or triflate

-

R-R' represents the coupled product

This reaction is particularly valuable in medicinal chemistry and materials science due to its mild conditions, tolerance of various functional groups, and high yield.

Pharmaceutical Applications

The unique structure of 2-Isopropoxypyridine-3-boronic acid makes it a valuable building block in pharmaceutical synthesis. The pyridine ring is a common motif in many biologically active compounds, and the boronic acid functionality allows for further modification through various reactions.

Potential pharmaceutical applications include:

-

Synthesis of kinase inhibitors

-

Development of antibacterial agents

-

Construction of heterocyclic compounds with potential medicinal properties

-

Preparation of compounds for structure-activity relationship studies

These applications highlight the significance of 2-Isopropoxypyridine-3-boronic acid in the pharmaceutical industry and academic research.

Regulatory Information

Understanding the regulatory status of 2-Isopropoxypyridine-3-boronic acid is essential for compliance with legal requirements and for ensuring appropriate handling and use.

| Regulatory Parameter | Value |

|---|---|

| HS Code | 2933399090 |

| VAT | 17.0% |

| Tax Rebate Rate | 13.0% |

| MFN Tariff | 6.5% |

| General Tariff | 20.0% |

These tariff and tax rates may influence the cost and availability of the compound for research and industrial applications .

SARA Title III Reporting

According to available safety information, no chemicals in 2-Isopropoxypyridine-3-boronic acid are subject to the reporting requirements of SARA Title III, Section 302, and none have known CAS numbers that exceed the threshold reporting levels established by SARA Title III, Section 313 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume